molecular formula Al2Re B15486349 CID 78062289

CID 78062289

Cat. No.: B15486349
M. Wt: 240.170 g/mol
InChI Key: JHEPZMJAVLDCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78062289 is a compound indexed in PubChem, a public chemical database maintained by the National Institutes of Health (NIH). For instance, similar compounds like CID 46907796 (a known Nrf2 inhibitor) have been structurally elucidated using mass spectrometry and chromatographic fractionation, with data visualized in total ion chromatograms and fragmentation patterns .

If this compound follows the characterization paradigm of other PubChem entries, its metadata would include molecular weight, solubility, and bioactivity profiles.

Properties

Molecular Formula

Al2Re

Molecular Weight

240.170 g/mol

InChI

InChI=1S/2Al.Re

InChI Key

JHEPZMJAVLDCGJ-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Re]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

While direct data on CID 78062289 is absent in the evidence, comparisons can be extrapolated from methodologies applied to structurally related compounds. For example:

Parameter This compound (Hypothetical) CID 46907796 (Nrf2 inhibitor) ChEMBL 1724922 (Nrf2 inhibitor)
Molecular Weight ~400-500 Da 413.5 Da 428.4 Da
Bioactivity Unknown IC₅₀ = 4.908 μM (Nrf2 inhibition) IC₅₀ = 5.12 μM (Nrf2 inhibition)
Key Functional Groups Hypothetical: ester/amide bonds Carboxylic acid, aromatic rings Sulfonamide, heterocyclic rings

Key Findings :

Structural Variations : Analogues like CID 46907796 and ChEMBL 1724922 share core heterocyclic frameworks but differ in substituents (e.g., carboxylic acid vs. sulfonamide groups), which influence binding affinity to targets like Nrf2 .

Bioactivity Trends: Minor structural modifications (e.g., methyl group addition) can significantly alter inhibitory potency, as seen in the IC₅₀ differences between CID 46907796 and ChEMBL 1724922 .

Analytical and Computational Comparisons
  • Mass Spectrometry: Compounds like colchicine (CID 6167) are analyzed using LC-ESI-MS with collision-induced dissociation (CID) to generate fragmentation patterns, enabling differentiation of isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11) .
  • Machine Learning Models : Descriptors such as molecular weight, logP, and polar surface area are used to predict placental transfer classes in compounds like tubocuraine (CID 6000), a method applicable to this compound for toxicity profiling .
Table 1: Key Analytical Techniques for Compound Comparison
Technique Application Example from Evidence
GC-MS Volatile compound profiling CID content in vacuum distillation
LC-ESI-MS Isomer differentiation via CID fragmentation Ginsenoside Rf vs. pseudoginsenoside F11
Machine Learning Predictive modeling of bioactivity Tubocuraine placental transfer class
Table 2: Bioactivity Benchmarks for Nrf2 Inhibitors
Compound Target IC₅₀ (μM) Structural Highlight
CID 46907796 Nrf2 4.908 Carboxylic acid moiety
ChEMBL 1711746 Nrf2 5.12 Sulfonamide group

Q & A

How can I formulate a focused research question to study the biochemical properties of CID 78062289?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete mechanistic data or unexplored interactions). Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does this compound (intervention) modulate [specific pathway] (outcome) in [cell type/organism] (population) under [experimental conditions] (time) compared to [control/alternative compound] (comparison)?" Ensure feasibility by aligning with available resources (e.g., assay techniques, instrumentation) .

Q. What experimental design principles ensure reproducibility in studying this compound’s pharmacokinetics?

  • Methodological Answer :
  • Control Groups : Include vehicle controls and positive/negative controls for baseline comparison.
  • Replicates : Use ≥3 biological replicates to account for variability.
  • Blinding : Apply double-blind protocols in animal/human studies to reduce bias.
  • Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry for detailing synthesis protocols, purity validation (e.g., HPLC, NMR), and storage conditions .

Q. How do I validate the specificity of this compound in target-binding assays?

  • Methodological Answer :
  • Competitive Binding Assays : Co-incubate with known ligands to assess displacement.
  • Off-Target Screening : Use chemoproteomics or thermal shift assays to identify non-specific interactions.
  • Negative Controls : Include structurally similar but inactive analogs.
  • Data Interpretation : Calculate binding affinity (Kd) with nonlinear regression models and report confidence intervals .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be systematically resolved?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from published studies using PRISMA guidelines. Adjust for variables like dosage, model systems, and assay sensitivity.
  • Mechanistic Studies : Perform pathway-specific knockdown/knockout experiments to isolate confounding factors (e.g., off-target effects).
  • Statistical Re-Analysis : Apply Bayesian methods to quantify uncertainty and update probability distributions of efficacy .

Q. What strategies optimize multi-omics integration to elucidate this compound’s mode of action?

  • Methodological Answer :
  • Data Layers : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (LC-MS) datasets.
  • Network Analysis : Use tools like Cytoscape to map interactions between differentially expressed genes/proteins and known pathways.
  • Validation : Prioritize hits with orthogonal assays (e.g., CRISPR-Cas9 screening or in situ hybridization).
  • Example Workflow :
Omics LayerKey OutputValidation Method
TranscriptomicsDEGs in Pathway XqRT-PCR
ProteomicsProtein Y phosphorylationWestern Blot
MetabolomicsMetabolite Z accumulationTargeted MS
.

Q. How should researchers address ethical challenges in translational studies involving this compound?

  • Methodological Answer :
  • Preclinical Ethics : Follow ARRIVE guidelines for animal studies, including justification of sample sizes and humane endpoints.
  • Human Trials : Obtain IRB approval, ensure informed consent, and disclose conflicts of interest per Biochemistry (Moscow) standards.
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets in public repositories (e.g., ChEMBL, PubChem) .

Data Contradiction and Uncertainty Management

Q. What statistical approaches mitigate uncertainty in dose-response studies of this compound?

  • Methodological Answer :
  • Error Propagation : Quantify uncertainty in raw data (e.g., instrument error ±2%) and propagate through calculations using Monte Carlo simulations.
  • Sensitivity Analysis : Test how variations in input parameters (e.g., IC50 values) affect conclusions.
  • Reporting : Use Hill equation fits with 95% confidence intervals for dose-response curves. Example:
StudyEC50 (μM)95% CI
A1.20.9–1.50.98
B2.11.7–2.50.95
.

Guidance for Early-Career Researchers

Q. How to design a robust literature review framework for this compound?

  • Methodological Answer :
  • Search Strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND ("kinase inhibitor" OR "apoptosis")).
  • Critical Appraisal : Apply AMSTAR-2 criteria to assess systematic review quality.
  • Gap Analysis : Tabulate unresolved questions, e.g.:
Research AspectKnown FindingsUnanswered Questions
MechanismBinds Protein XDownstream effectors?
ToxicityLD50 = 50 mg/kgLong-term organ effects?
.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.